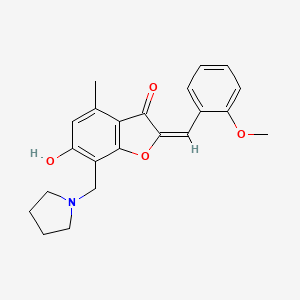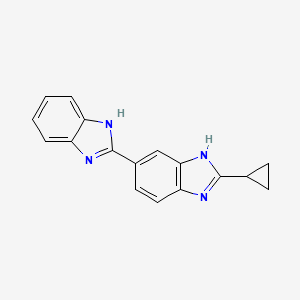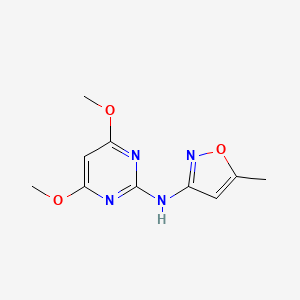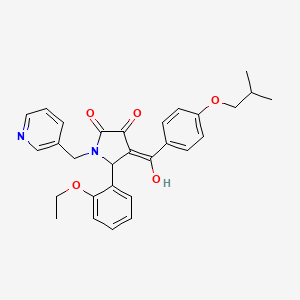![molecular formula C22H18N2O4S B13374039 2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B13374039.png)
2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide is a complex organic compound that features a benzoxazole ring, a naphthyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the naphthyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide
- 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C22H18N2O4S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[2-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H18N2O4S/c1-24-18-9-7-16(11-20(18)28-22(24)27)19(25)12-29-13-21(26)23-17-8-6-14-4-2-3-5-15(14)10-17/h2-11H,12-13H2,1H3,(H,23,26) |
InChI-Schlüssel |
LJGOXNIWUVLRRR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)
![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)

![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)
![6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374015.png)

![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
